4'-Ethynyl-2'-deoxycytidine
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Overview
Description
4’-Ethynyl-2’-deoxycytidine is a synthetic nucleoside analog that has garnered significant attention in the field of medicinal chemistry. This compound is particularly noted for its potential as an anticancer agent, specifically targeting hematologic malignancies such as diffuse large B-cell lymphoma and acute lymphoblastic leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-2’-deoxycytidine typically involves the modification of 2’-deoxycytidineThis can be achieved through various chemical reactions, including Sonogashira coupling, which involves the reaction of a halogenated sugar derivative with an ethynyl compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 4’-Ethynyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4’-Ethynyl-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various modified nucleosides, which can have different biological activities and properties .
Scientific Research Applications
4’-Ethynyl-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Utilized in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting hematologic malignancies.
Industry: Employed in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of 4’-Ethynyl-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it acts as a chain terminator, leading to replication fork arrest and accumulation of cells in the S-phase. This results in the induction of replicative stress and subsequent cell death. The compound requires phosphorylation by deoxycytidine kinase for its activity and is resistant to deamination by cytidine deaminase .
Comparison with Similar Compounds
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): Another nucleoside analog used in cancer therapy.
1-β-D-Arabinofuranosylcytosine (Cytarabine): Used in the treatment of acute myeloid leukemia.
5-Aza-2’-deoxycytidine (Decitabine): Employed in the treatment of myelodysplastic syndromes.
Uniqueness: 4’-Ethynyl-2’-deoxycytidine is unique due to its resistance to deamination and its ability to induce replicative stress more effectively than other nucleoside analogs. This makes it a promising candidate for the treatment of certain types of cancer .
Properties
Molecular Formula |
C11H13N3O4 |
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Molecular Weight |
251.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H13N3O4/c1-2-11(6-15)7(16)5-9(18-11)14-4-3-8(12)13-10(14)17/h1,3-4,7,9,15-16H,5-6H2,(H2,12,13,17)/t7?,9-,11-/m1/s1 |
InChI Key |
MSPJPGIGNWYLAC-MOBVGWBASA-N |
Isomeric SMILES |
C#C[C@]1(C(C[C@@H](O1)N2C=CC(=NC2=O)N)O)CO |
Canonical SMILES |
C#CC1(C(CC(O1)N2C=CC(=NC2=O)N)O)CO |
Origin of Product |
United States |
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